Cefixime Methyl Ester

Descripción

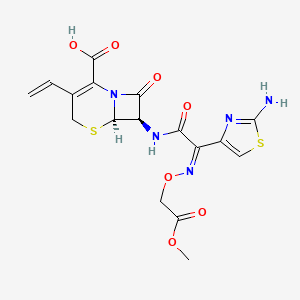

Structure

3D Structure

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGEMACCCYJO-QVJRADPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cefixime Methyl Ester

Precursor Compounds and Starting Materials

The synthesis of Cefixime (B193813) Methyl Ester relies on two principal components: a cephalosporin (B10832234) nucleus and an activated side-chain. These precursors are brought together through an amidation reaction to form the fundamental structure of the target molecule.

Utilization of 7-Amino-3-vinyl-cephalanic Acid (7-AVCA)

The foundational structure of Cefixime Methyl Ester is provided by 7-Amino-3-vinyl-3-cephem-4-carboxylic acid, commonly known as 7-AVCA. google.comresearchgate.net This compound serves as the key intermediate, supplying the essential cephem ring system that is characteristic of this class of cephalosporins. evitachem.comresearchgate.net The synthesis of Cefixime itself can be achieved by reacting 7-AVCA with an appropriate side-chain ester. researchgate.netindexcopernicus.com A practical and efficient method for preparing 7-AVCA on a large scale has been developed using p-methoxybenzyl 7-phenylacetamido-3-chloromethylcephem-4-carboxylate (GCLE) as a starting material, achieving a high yield and purity. researchgate.net

Application of Activated Side-Chain Esters (e.g., MICA Esters)

The second crucial component in the synthesis is an activated side-chain ester, often referred to as a MICA ester. google.comresearchgate.net These esters are reactive derivatives of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonylmethoxyimino)acetic acid (MICA). evitachem.com The activation of the carboxylic acid group of the side chain is necessary to facilitate the amidation reaction with the 7-amino group of the 7-AVCA nucleus. evitachem.comgoogle.com Various types of activating groups have been explored to optimize reaction efficiency and product purity.

One notable class of activated esters is the sulfur-phosphorus active esters. evitachem.comgoogle.com Specifically, (z)-2-(2-amino-4-thiazolyl)-methoxycarbonyl methylene (B1212753) iminoacetic acid diethylphosphoryl active ester is a novel MICA active ester used in Cefixime synthesis. google.comgoogle.com The use of this particular ester is advantageous because the resulting by-product, diethyl phosphoric acid, exhibits low toxicity and is easily removed from the reaction mixture due to its liquid state, leading to a simpler process and higher yields. google.comgoogle.com

Diethylphosphoryl active esters represent a significant advancement in the synthesis of Cefixime. google.comgoogle.com The compound (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid diethylphosphoryl active ester is highlighted as a new class of active ester. evitachem.com This type of ester reacts with 7-AVCA to form Cefixime Methyl Ester, with the notable benefit of producing diethyl phosphoric acid as a by-product, which is considered to have low toxicity and is straightforward to separate. google.com

Amidation and Esterification Reaction Pathways

The core of the Cefixime Methyl Ester synthesis is the amidation reaction, which forms the amide bond between the 7-amino group of 7-AVCA and the activated carboxyl group of the MICA ester. evitachem.comgoogle.com This reaction is typically carried out in a mixed solvent system, for instance, an organic solvent and an alkaline aqueous solution. google.com

Research Findings on Synthetic Methodologies

| Precursor/Method | Key Features | Reported Yield/Purity | Reference |

| 7-AVCA Synthesis | Scalable process from GCLE | 77% overall yield, >99% purity | researchgate.net |

| Sulfur-Phosphorus Active Ester | Low-toxicity by-product (diethyl phosphoric acid), simple removal | High yield | google.comgoogle.com |

| Benzothiazole (B30560) Thioester (MICA active ester) | Condensation with 7-AVCA followed by hydrolysis | Total yield of 90%, Purity of 99.5% | google.com |

| Benzothiazole Thioester (MICE) | Reaction with 7-AVCA in the presence of triethanolamine (B1662121) | Total yield of 66%, HPLC purity of 97% | indexcopernicus.com |

Chemical Mechanisms of Acylation

The primary route to Cefixime Methyl Ester involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), the core of the cephalosporin, with an activated form of the cefixime side chain. google.comresearchgate.net A common method employs an active ester of 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid (MICA), such as a 2-benzothiazole thioester (MICA active ester). researchgate.net

The reaction proceeds through a nucleophilic acyl substitution mechanism. The amino group of 7-AVCA attacks the electrophilic carbonyl carbon of the activated MICA ester. This forms a tetrahedral intermediate, which then collapses, eliminating the leaving group (e.g., mercaptobenzothiazole) to yield Cefixime Methyl Ester. google.com The use of a sulfur-phosphorus active ester of MICA has also been reported, which reacts with 7-AVCA to form the methyl ester. google.comevitachem.com This particular pathway is noted for producing diethyl phosphoric acid as a by-product, which is less toxic and easier to remove than other by-products. google.com

Influence of Catalytic Agents (e.g., Organic Bases like Triethylamine (B128534), Triethanolamine)

Organic bases play a crucial role in facilitating the acylation reaction. They act as catalysts by deprotonating the amino group of 7-AVCA, thereby increasing its nucleophilicity and promoting the attack on the active ester. google.com

Triethylamine (TEA) is a commonly used base in this synthesis. google.comsmolecule.com It effectively catalyzes the reaction, leading to high yields. However, its use can sometimes be associated with higher solvent consumption. In some processes, the reaction is carried out in the presence of TEA in a solvent system like tetrahydrofuran (B95107) and water, maintaining the pH between 7.0 and 8.5. google.com

Triethanolamine has emerged as an alternative catalytic agent. indexcopernicus.com While it may result in a slightly lower yield compared to triethylamine, it offers the advantage of a shorter reaction time and is considered a more sustainable option for certain applications. indexcopernicus.com One study highlighted the use of triethanolamine in the activation reaction between 7-AVCA and the MICA active ester, achieving a total yield of 66% in a significantly reduced reaction time of 1.5 hours. indexcopernicus.com

The choice of the base can influence not only the reaction rate but also the stability of the intermediates. Bases like TEA or N,N-diisopropylethylamine (DIPEA) can help stabilize intermediates, favoring the desired esterification over potential rearrangement reactions. smolecule.com

Optimization of Synthetic Reaction Conditions

Selection and Recovery of Organic Solvent Systems

The choice of solvent is critical for ensuring proper solubility of reactants and facilitating the reaction while minimizing side reactions. A variety of organic solvents have been investigated for this synthesis.

Tetrahydrofuran (THF) is frequently used, often in a mixture with water. google.comgoogle.comgoogle.com It is a non-protic, water-miscible solvent that provides a good reaction medium. google.com However, its recovery can be challenging. google.com

Ethyl Acetate (B1210297) is another common solvent, sometimes used in the extraction and purification steps. google.comgoogle.com

Acetone (B3395972) is considered a lower-cost alternative to THF and can simplify solvent recovery. google.com It can be used in a mixed system with water for the acylation reaction. google.com

Isopropanol has also been utilized as part of a mixed organic solvent system with water for the acylation step. google.com

Dichloromethane (B109758) has been employed in some synthetic routes, particularly in the synthesis of the MICA active ester. google.com

A green chemistry approach has been explored where traditional solvents like THF are replaced, and solvent recovery systems are implemented to manage by-products and reduce waste. Some methods aim to use a mixed solvent system of an aqueous solution containing sulfite (B76179) ions and an organic solvent like THF or dichloromethane to prevent color deepening during the synthesis, allowing the subsequent hydrolysis step to proceed without a decolorization process. google.com

Control of Reaction Temperature and pH Profiles

Precise control of temperature and pH is paramount to maximize yield and minimize the formation of impurities.

Temperature: The acylation reaction is typically carried out at low temperatures to suppress the decomposition of the heat-sensitive β-lactam ring and other side reactions. google.comsmolecule.com Optimal temperature ranges are often cited as 0-10°C or 5-10°C. google.comgoogle.com Maintaining a low temperature, for instance between 0-4°C, is also crucial for minimizing thermally induced isomerization, which can lead to the formation of unwanted diastereomers. smolecule.com The subsequent hydrolysis of the methyl ester is also temperature-controlled, often occurring at 0-15°C. google.com

pH: The pH of the reaction mixture is a critical parameter. During acylation, the pH is generally maintained in the slightly alkaline range, typically between 7.0 and 9.5, to facilitate the deprotonation of the 7-AVCA amino group. google.comgoogle.com After the formation of Cefixime Methyl Ester, the subsequent hydrolysis to Cefixime requires a shift in pH. The ester is first treated with a base, and then the reaction mixture is acidified to a pH of about 2.0 to 3.5 to precipitate the final product. google.com

Kinetic Control and Reaction Time Optimization for Enhanced Yield

The kinetics of the synthesis are influenced by reactant concentrations, temperature, and the catalyst used. Optimizing reaction time is essential for ensuring the reaction goes to completion while avoiding the degradation of the product.

The reaction time for the acylation step can vary, with some processes reporting times of 5-7 hours. google.com However, optimization studies have shown that the reaction time can be significantly reduced. For example, using triethanolamine as a catalyst, a reaction time of 1.5 hours has been achieved. indexcopernicus.com The progress of the reaction is often monitored by High-Performance Liquid Chromatography (HPLC) to determine the point at which the intermediate content is minimized. google.com

Kinetic studies on the degradation of cefixime have shown that the rate of degradation is accelerated at elevated temperatures, emphasizing the need for strict temperature control. researchgate.net Adsorption kinetics studies, while related to the removal of cefixime from wastewater, also highlight the time-dependent nature of chemical processes involving the molecule, with equilibrium often reached within a specific timeframe. mdpi.commdpi.com

Comparative Analysis of Diverse Synthetic Pathways

Several synthetic pathways to Cefixime Methyl Ester have been developed, each with its own set of advantages and disadvantages.

| Pathway | Key Features | Advantages | Disadvantages |

| MICA-Benzothiazole Thioester Route | Acylation of 7-AVCA with a benzothiazole thioester of MICA. researchgate.net | High yields (total two-step yield to Cefixime can reach 90%). researchgate.net | The benzothiazole active ester is a solid, and its residue can be difficult to remove and is potentially carcinogenic. google.com |

| MICA-Diethylphosphoryl Active Ester Route | Uses a diethylphosphoryl active ester of MICA for acylation. google.com | The by-product, diethyl phosphoric acid, is a liquid with low toxicity, making it easier to remove. google.com | Specific reaction conditions need to be carefully controlled. |

| Triethylamine Catalyzed Route | Employs triethylamine as the base catalyst. google.com | High yields (up to 96.1%). | Can lead to higher solvent consumption. |

| Triethanolamine Catalyzed Route | Utilizes triethanolamine as the catalyst. indexcopernicus.com | Shorter reaction time (1.5 hours) and considered more sustainable. indexcopernicus.com | May result in a lower yield (around 66%) compared to the triethylamine route. indexcopernicus.com |

| One-Pot Synthesis | Combines the acylation and hydrolysis steps without isolating the Cefixime Methyl Ester intermediate. google.com | Simplifies the process, shortens the production cycle, and can improve yield. google.com | Requires careful control of reaction conditions to avoid side reactions and impurity formation. |

The choice of a particular synthetic route often involves a trade-off between yield, reaction time, cost, safety, and environmental impact. For instance, while the MICA-benzothiazole thioester route can provide high yields, the potential carcinogenicity of the active ester is a significant drawback. google.comresearchgate.net The one-pot synthesis approach is attractive for its operational simplicity, but it necessitates robust process control to ensure the quality of the final product. google.com

Evaluation of Process Efficiency Metrics

The Triethylamine method, for instance, is often favored for high-yield campaigns, achieving a notable yield of 96.1%. However, this method is associated with a longer reaction time of 4.5 hours and high solvent consumption. In contrast, the Triethanolamine method emerges as a more sustainable alternative, particularly for smaller-scale production, with a significantly shorter reaction time of 1.5 hours and lower solvent consumption. indexcopernicus.com Its yield, however, is lower at 66.0%. indexcopernicus.com The Alkaline Hydrolysis method presents a moderate profile in terms of reaction time (6.0 hours), yield (85.0%), and solvent consumption.

Process Efficiency Metrics for Cefixime Methyl Ester Synthesis

| Parameter | Triethylamine Method | Alkaline Hydrolysis Method | Triethanolamine Method |

|---|---|---|---|

| Reaction Time (h) | 4.5 | 6.0 | 1.5 |

| Overall Yield (%) | 96.1 | 85.0 | 66.0 |

| Solvent Consumption | High | Moderate | Low |

Data sourced from comparative analyses of preparation methods.

One study highlights a process for synthesizing Cefixime via the amidation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with a specific MICA ester, followed by hydrolysis of the intermediate Cefixime Methyl Ester. This method boasts a total yield of over 90% and a purity of 99.5%, with the added advantage that the methyl ester can be hydrolyzed without a drying step, simplifying the process. researchgate.net

Identification and Management of Chemical By-products

The synthesis of Cefixime Methyl Ester can generate several by-products, with Mercaptobenzothiazole and Diethyl Phosphate (B84403) being of particular note. The formation of these by-products is dependent on the specific synthetic route employed. For example, when a MICA active ester such as 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-benzothiazole thioester is used, Mercaptobenzothiazole is produced. researchgate.netgoogle.com

Effective management of these by-products is crucial for both process efficiency and environmental responsibility. Solvent recovery systems are a key strategy for managing by-products like Mercaptobenzothiazole. In some improved processes, this by-product can be fully recovered and reused, which not only reduces waste but also improves the atom utilization of the raw materials. google.com

The choice of reactants can also influence the type and manageability of by-products. For instance, the use of (z)-2-(2-amino-4-thiazolyl)-methoxycarbonyl methylene iminoacetic acid diethylphosphoryl active ester results in the formation of Diethyl Phosphate. google.com This by-product is noted for its low toxicity and, being a liquid, is easier to remove from the reaction mixture, simplifying the purification process. google.com

Purity Enhancement Strategies in Synthetic Processes

Achieving a high degree of purity for Cefixime Methyl Ester is paramount for the quality of the final active pharmaceutical ingredient. Various strategies are employed throughout the synthetic process to enhance purity.

One common technique is carbon treatment , which is effective in removing impurities. In some processes, particularly those involving alkaline hydrolysis, the use of ethylenediaminetetraacetic acid (EDTA) is employed to chelate and remove metal impurities, leading to a purity of over 99%.

Crystallization is another critical step for purification. The choice of solvent for crystallization plays a significant role in the quality of the final product. For instance, replacing solvents like tetrahydrofuran or acetone with ethyl acetate has been shown to yield better economic and social benefits due to its relative ease of recovery. google.com In one patented process, the hydrolysis of Cefixime Methyl Ester is followed by acidification and precipitation, which includes a seeding step with Cefixime trihydrate and cooling to yield a product with 99.75% purity.

Furthermore, the hydrolysis conditions are carefully controlled to selectively cleave the methyl ester without affecting the sensitive β-lactam ring. This is typically achieved by performing the hydrolysis at low temperatures (0–5°C) and maintaining a specific pH range. Some methods also involve washing the filtered product with hot water to remove impurities. epo.org

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial-scale manufacturing of Cefixime Methyl Ester introduces a host of challenges and considerations, primarily centered around the reproducibility and scalability of the process, as well as the integration of green chemistry principles.

Reproducibility and Scalability of Manufacturing Processes

For a manufacturing process to be commercially viable, it must be both reproducible and scalable. Several patented methods for the synthesis of Cefixime and its intermediates, including Cefixime Methyl Ester, have been developed with industrial-scale production in mind. epo.orggoogle.com These processes are designed to be operationally simple and to consistently produce high-purity Cefixime trihydrate. epo.orggoogle.com

For example, an improved process involving the alkaline hydrolysis of Cefixime Methyl Ester is described as being adaptable to industrial-scale production, with reported batch sizes exceeding 100 kg. The process is noted for being reproducible on an industrial scale, yielding a product with high purity and a better color and solubility profile. epo.orggoogle.com The simplicity of the operational process and reduced environmental pollution make it suitable for large-scale industrial production. researchgate.netgoogle.com The ability to use the intermediate Cefixime Methyl Ester directly in the subsequent hydrolysis step without the need for drying also contributes to a more efficient and scalable process. researchgate.netgoogle.com

Green Chemistry Principles in Process Development

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. In the context of Cefixime Methyl Ester synthesis, this involves a focus on waste reduction and the use of sustainable alternatives.

A key area of improvement has been the replacement of traditional, often hazardous, solvents. For example, there has been a shift away from solvents like tetrahydrofuran and methylene dichloride towards more environmentally friendly options such as ethyl acetate, alcohols, ketones, and esters. google.comgoogle.com Ethyl acetate is particularly favored as it is relatively inexpensive and easier to recover and reuse. google.com Some modern approaches even explore solvent-free reactions, which can significantly reduce waste and energy consumption. pharmafeatures.com

Chemical Transformations and Reactivity of Cefixime Methyl Ester

Hydrolysis Reactions

The most critical reaction of cefixime (B193813) methyl ester is the hydrolysis of its ester group to yield cefixime. This process is typically carried out under alkaline conditions.

Alkaline Hydrolysis Mechanisms and Conditions

Alkaline hydrolysis of cefixime methyl ester is a standard procedure in the synthesis of cefixime. This reaction involves the use of alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous solution. evitachem.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of cefixime and methanol. Subsequent acidification of the reaction mixture precipitates cefixime. google.com

The reaction is typically performed at controlled temperatures, often between 0°C and 15°C, to minimize the degradation of the β-lactam ring, which is sensitive to harsh conditions. google.comscribd.com For instance, one method describes dissolving cefixime methyl ester in a mixture of water and an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758), followed by the dropwise addition of a sodium hydroxide solution while maintaining the temperature between 6-8°C. google.com Another approach involves hydrolyzing the ester at 0°C for a short period of 15-20 minutes using a 20% sodium hydroxide solution. google.com

The pH of the reaction medium is a critical parameter. During hydrolysis, the pH is generally maintained in the alkaline range, for example, between 7.0 and 9.0, to ensure the efficient cleavage of the ester. google.com Following the completion of the hydrolysis, the pH is adjusted to the acidic range (e.g., 2.0-2.5 or 4.8-5.2) to precipitate the final cefixime product. google.comgoogle.com

Interactive Table: Alkaline Hydrolysis Conditions for Cefixime Methyl Ester

| Parameter | Condition | Source(s) |

| Alkali | Sodium Hydroxide, Potassium Hydroxide | evitachem.comgoogle.com |

| Solvent | Water, Water/Organic Solvent Mixtures (e.g., Ethyl Acetate, Dichloromethane) | google.comgoogle.com |

| Temperature | 0°C - 15°C | google.comscribd.comgoogle.com |

| Reaction Time | 15 - 20 minutes | google.com |

| pH (Hydrolysis) | 7.0 - 9.0 | google.com |

| pH (Precipitation) | 2.0 - 5.5 | google.comgoogle.comgoogle.com |

Factors Affecting Hydrolytic Rate and Selectivity for Cefixime Formation

Several factors influence the rate and selectivity of the hydrolysis of cefixime methyl ester, ultimately impacting the yield and purity of the resulting cefixime.

pH: The rate of hydrolysis is significantly dependent on the pH of the solution. The reaction is faster in alkaline conditions due to the higher concentration of the nucleophilic hydroxide ions. However, excessively high pH can also promote the degradation of the β-lactam ring. nih.gov The optimal pH range for hydrolysis is carefully controlled to maximize the yield of cefixime while minimizing degradation. google.com

Catalyst: While strong bases like sodium hydroxide and potassium hydroxide are commonly used, other bases such as potassium carbonate have also been employed, sometimes in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com The choice of base and any accompanying catalyst can influence the reaction rate and the profile of byproducts.

Solvent System: The choice of solvent can affect the solubility of the reactants and the rate of reaction. While aqueous solutions are necessary for hydrolysis, the use of a co-solvent like ethyl acetate or dichloromethane can facilitate the dissolution of the cefixime methyl ester. google.com The composition of the solvent can impact the reaction kinetics. ajrconline.org

Purity of the Starting Material: The presence of impurities in the cefixime methyl ester starting material can lead to the formation of unwanted side products during hydrolysis, affecting the purity of the final cefixime.

Impact of Aqueous Media on Ester Cleavage

The presence of water is essential for the hydrolysis of the ester bond in cefixime methyl ester. The reaction is a nucleophilic acyl substitution where a water molecule, or more commonly a hydroxide ion in alkaline hydrolysis, attacks the electrophilic carbonyl carbon of the ester.

The stability of cefixime itself in aqueous solutions is pH-dependent, with degradation occurring at both low and high pH values. nih.gov This underscores the importance of carefully controlling the pH during the hydrolysis of the methyl ester to ensure that the newly formed cefixime does not degrade. The primary degradation pathways for cefixime in aqueous media involve the cleavage of the β-lactam ring. nih.gov Therefore, the conditions for ester cleavage must be optimized to be selective for the ester group while preserving the integrity of the rest of the molecule.

Other Substitution Reactions

While hydrolysis is the most prominent reaction, cefixime methyl ester can theoretically undergo other substitution reactions involving its functional groups. evitachem.com However, detailed information specifically on other substitution reactions of cefixime methyl ester is limited in readily available literature, as its primary role is as a direct precursor to cefixime via hydrolysis. The reactivity of the cephalosporin (B10832234) nucleus itself is well-documented and includes reactions at the C-3 vinyl group and the C-7 amino group.

Derivatization Strategies for Chemical Modification

Derivatization of cefixime and related cephalosporins is a strategy employed to modify their properties, such as for analytical purposes or to create new therapeutic agents.

Exploration of Functional Group Reactivity on the Cephalosporin Nucleus and Side Chains

The cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), and its derivatives offer several sites for chemical modification. wikipedia.org The reactivity of these functional groups is key to creating a diverse range of cephalosporin antibiotics.

C-7 Acylamino Side Chain: The amino group at the C-7 position is crucial for the antibacterial activity of cephalosporins. Modification of the acyl side chain attached to this amino group has been a primary strategy for altering the antibacterial spectrum and potency of cephalosporins. nih.gov

C-3 Side Chain: The substituent at the C-3 position of the dihydrothiazine ring also significantly influences the properties of cephalosporins. In the case of cefixime, this is a vinyl group. This site can be modified to alter the pharmacokinetic profile and stability of the molecule.

Carboxylic Acid Group: The carboxylic acid group at C-4 is essential for the binding of the antibiotic to penicillin-binding proteins (PBPs), which is the mechanism of action for β-lactam antibiotics. wikipedia.org This group is often esterified to create prodrugs, which are then hydrolyzed in the body to the active carboxylic acid.

For analytical purposes, derivatization can be used to enhance the detectability of cefixime. For example, cefixime has been derivatized with 2-thiophenecarboxaldehyde to form an imine derivative that can be analyzed by HPLC. nih.gov Another method involves the reaction of cefixime with 2-cyanoacetamide (B1669375) to produce a fluorescent product for spectrofluorimetric determination. researchgate.net These derivatization reactions typically target the reactive functional groups of the cefixime molecule.

Synthesis of Chemically Modified Analogues for Research Purposes

Cefixime Methyl Ester serves as a pivotal intermediate for the synthesis of Cefixime and other chemically modified analogues for research. biosynth.comchemicalbook.com Its reactivity allows for transformations that yield compounds for various scientific investigations, including the development of new antibiotics and the study of structure-activity relationships.

One of the most fundamental transformations is the hydrolysis of the methyl ester group to produce Cefixime, the active pharmaceutical ingredient. evitachem.com This process is not only a key step in industrial production but also allows researchers to study the conversion and generate the active compound for biological assays. researchgate.net The synthesis involves the amidation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated form of the Cefixime side chain, such as 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptobenzothiazole ester (MICA ester), to form Cefixime Methyl Ester, which is then hydrolyzed. researchgate.net This method is efficient, with total yields reported to be over 90%. researchgate.net

Beyond its role as a precursor to Cefixime, the core structure can be used to generate novel derivatives. Research has been conducted on synthesizing new formazan-cefixime compounds, a process that begins with the esterification of Cefixime's carboxylic acid groups. researchgate.net This initial esterification is followed by a reaction with hydrazine (B178648) to create a hydrazo-cefixime intermediate. researchgate.net This intermediate is then reacted with various aldehyde compounds to yield imine derivatives, which are subsequently coupled with diazo compounds to produce the final formazan-cefixime analogues. researchgate.net Such syntheses provide researchers with novel compounds to study for potential new biological activities. researchgate.net

| Starting Material | Key Reagents/Process | Product/Analogue | Research Purpose |

| Cefixime Methyl Ester | Sodium Hydroxide (hydrolysis), followed by acid | Cefixime | Generation of the active drug for biological and clinical studies. indexcopernicus.comscribd.com |

| Cefixime | Absolute ethanol, H₂SO₄ (esterification), Hydrazine, Aldehydes, Diazo compounds | Formazan-Cefixime Derivatives | Synthesis of new chemical entities for biological screening. researchgate.net |

| 7-AVCA | MICA active ester (amidation) | Cefixime Methyl Ester | Intermediate step for a simplified, high-yield synthesis of Cefixime. researchgate.net |

Reaction Kinetics and Mechanistic Studies

Investigation of Intermediate Species Formation During Transformations

The synthesis of Cefixime via its methyl ester intermediate involves several well-defined steps and the formation of specific intermediate species. Cefixime Methyl Ester is itself the most critical intermediate in many modern synthetic routes, as its formation and subsequent hydrolysis allow for a more simplified and efficient manufacturing process with less pollution. researchgate.netgoogle.com

The formation of Cefixime Methyl Ester typically begins with the condensation reaction between a Cefixime side chain active ester and the cephalosporin core, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). google.com Different activating groups have been researched to improve the reaction's efficiency and safety. For instance, older methods used carcinogenic intermediates like 5-methyl-1,3,4-thiadiazole active esters, which were solids and difficult to remove. google.com Newer synthetic routes utilize a (Z)-2-(2-amino-4-thiazolyl)-methoxycarbonyl methylene (B1212753) iminoacetic acid diethylphosphoryl active ester. google.com This precursor reacts with 7-AVCA to form Cefixime Methyl Ester, generating diethyl phosphoric acid as a by-product, which is a liquid with low toxicity that is easily removed. google.com

The primary transformation of Cefixime Methyl Ester is its hydrolysis to Cefixime. scribd.com During this step, the reaction mass from the initial condensation is treated with an alkaline solution, such as sodium hydroxide, to specifically cleave the methyl ester group without significantly affecting the sensitive β-lactam ring. indexcopernicus.comepo.org The reaction is carefully controlled, often at low temperatures (0-5°C), to prevent the formation of degradation products and impurities. epo.org Following the cleavage of the ester, the reaction mixture contains the sodium salt of Cefixime as an intermediate species before the final acidification step.

Under certain conditions, such as during degradation studies or non-optimal reaction conditions, other intermediates and impurities can form. The hydrolysis of the β-lactam core can lead to the generation of Cefixime Impurity B, which exists as a mixture of diastereomers. smolecule.com Its formation can be influenced by factors like acid catalysis, which lowers the activation energy for σ-tropic rearrangements and shifts the double bond position. smolecule.com

Elucidation of Reaction Pathways and Energy Profiles

The reaction pathway for the synthesis of Cefixime from Cefixime Methyl Ester has been optimized to improve yield, reduce reaction times, and enhance environmental safety. The mechanism involves an acylation-hydrolysis sequence. indexcopernicus.com

The first stage is the acylation of 7-AVCA with an activated side-chain ester (like MICE or a phosphine (B1218219) active ester) to yield Cefixime Methyl Ester. indexcopernicus.comgoogle.com The choice of base for this condensation step has been a subject of kinetic studies. While triethylamine (B128534) (TEA) was traditionally used, research has shown that triethanolamine (B1662121) can significantly shorten the reaction time. indexcopernicus.com

The second, and most studied, stage is the hydrolysis of the Cefixime Methyl Ester intermediate. The established pathway involves alkaline hydrolysis. epo.org

Alkaline Hydrolysis : The ester is treated with an alkali metal hydroxide, typically sodium hydroxide, in an aqueous solution at a controlled temperature between 0°C and 5°C. epo.org This step selectively cleaves the methyl ester bond to form the carboxylate salt of Cefixime. The pH is maintained to prevent the degradation of the β-lactam ring. epo.org

Acidification and Precipitation : The reaction mixture, containing the Cefixime salt, is then acidified with an inorganic acid like hydrochloric acid to a pH of approximately 2.0-2.5. This protonates the carboxylate, causing the free acid form of Cefixime to precipitate out of the solution as a trihydrate, which can then be isolated with high purity.

Kinetic studies have compared different methodologies for this synthesis, highlighting the impact of reagents on reaction efficiency.

| Parameter | Triethylamine Method | Triethanolamine Method | Alkaline Hydrolysis (NaOH) |

| Reaction Time | 4.5 hours | 1.5 hours | 6.0 hours |

| Overall Yield | 96.1% | 66.0% | 85.0% |

| Product Purity (HPLC) | ~97% | ~97% | >99.7% |

| Environmental Impact | High solvent consumption | Low solvent consumption | Moderate |

This table presents comparative data synthesized from different reported synthesis methods. indexcopernicus.com Absolute values can vary based on specific laboratory conditions.

Advanced Analytical Characterization of Cefixime Methyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Cefixime (B193813) Methyl Ester. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules by mapping their proton and carbon frameworks.

Carbon (¹³C) NMR Spectroscopy: The presence of the methyl ester is further confirmed in the ¹³C NMR spectrum, which shows a characteristic signal for the methyl carbon (-OC H₃) at around 51.57 ppm. A full ¹³C NMR analysis reveals signals corresponding to all carbon atoms in the molecule, including those in the thiazole (B1198619) ring, the cephem core, and the vinyl group. google.com

Interactive Table: NMR Data for Cefixime Methyl Ester

| Analysis Type | Functional Group/Atom | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | Methyl Ester (-OCH₃) | ~3.573 | |

| ¹H NMR | SCH₂ | 3.62 (d, J=17.4Hz), 3.78 (d, J=17.4Hz) | google.com |

| ¹H NMR | OCH₂ | 4.76 (s) | google.com |

| ¹H NMR | 6-CH | 5.20 (d, J=4.8Hz) | google.com |

| ¹H NMR | Vinyl Hydrogen | 5.31 (d, J=11.4Hz), 5.56 (d, J=18.0Hz) | google.com |

| ¹³C NMR | Methyl Ester (-OC H₃) | ~51.57 | |

| ¹³C NMR | 2-C | 24.9 | google.com |

| ¹³C NMR | 6-C | 59.1 | google.com |

| ¹³C NMR | 7-C | 60.4 | google.com |

| ¹³C NMR | -OCH₂ | 71.9 | google.com |

| ¹³C NMR | Thiazole 3-C | 113.1 | google.com |

| ¹³C NMR | Vinyl 2-C | 117.7 | google.com |

| ¹³C NMR | 4-C | 126.8 | google.com |

| ¹³C NMR | 3-C | 127.7 | google.com |

| ¹³C NMR | Vinyl 1-C | 133.4 | google.com |

| ¹³C NMR | Thiazole 4-C | 141.2 | google.com |

| ¹³C NMR | Thiazole 2-C | 150.1 | google.com |

| ¹³C NMR | C=N | 164.2 | google.com |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of Cefixime Methyl Ester displays characteristic absorption bands that confirm its key structural components. The most indicative absorptions are the carbonyl (C=O) stretching vibrations. A strong, sharp peak for the ester carbonyl typically appears around 1735 cm⁻¹. Other significant carbonyl stretches include the β-lactam at approximately 1771-1775 cm⁻¹ and the amide at 1670 cm⁻¹.

Interactive Table: Key IR Absorption Bands for Cefixime Methyl Ester

| Functional Group | Absorption Band (cm⁻¹) | Description | Reference |

| β-Lactam C=O | 1771 - 1775 | Strong, Sharp | |

| Ester C=O | ~1735 | Strong, Sharp | |

| Amide C=O | ~1670 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of a compound's precise molecular weight and the deduction of its structure through fragmentation analysis. For Cefixime Methyl Ester, the molecular formula is C₁₇H₁₇N₅O₇S₂. nih.gov This corresponds to a calculated molecular weight of approximately 467.48 g/mol . Analysis of the fragmentation patterns in the mass spectrum provides further confirmation of the compound's structure.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating complex mixtures and are widely used in the pharmaceutical industry to assess the purity of drug substances and to quantify any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing the purity of Cefixime and its related substances, including the Cefixime Methyl Ester intermediate. The development of a robust HPLC method involves the optimization of several parameters to achieve efficient separation. A typical method employs a reversed-phase C18 column. google.com The mobile phase is generally a mixture of an aqueous buffer, such as a phosphate (B84403) buffer, and an organic solvent like acetonitrile (B52724). google.com The pH of the mobile phase is a critical parameter that must be controlled to ensure good separation and peak shape.

Optimization of Chromatographic Parameters for Resolution and Sensitivity

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Cefixime and its intermediates, including Cefixime Methyl Ester. The optimization of chromatographic parameters is critical to achieve adequate resolution from related substances and impurities, as well as to ensure high sensitivity for accurate quantification.

A common approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent. The separation is based on the differential partitioning of the analyte between the two phases. For Cefixime Methyl Ester, which is more nonpolar than Cefixime due to the esterification of the carboxylic acid group, the retention time is expected to be longer under similar conditions.

Key parameters that are optimized include:

Mobile Phase Composition: The ratio of the aqueous component (often a buffer to control pH) to the organic modifier (such as acetonitrile or methanol) is adjusted to achieve the desired retention and separation. A higher percentage of the organic solvent generally leads to shorter retention times.

pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly affect the ionization state of the analyte and, consequently, its retention and peak shape. For cephalosporins, a slightly acidic pH is often employed to ensure good peak symmetry.

Column Type and Dimensions: The choice of the stationary phase (e.g., C18, C8) and the column's length, internal diameter, and particle size all influence the efficiency and resolution of the separation.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for analytical HPLC is around 1.0 mL/min.

Detection Wavelength: A UV detector is commonly used for the analysis of cephalosporins. The detection wavelength is selected at the absorbance maximum of the analyte to ensure the highest sensitivity. For Cefixime, this is often around 287 nm, and a similar wavelength would be suitable for its methyl ester.

Table 1: Illustrative HPLC Parameters for Cefixime Analysis (Adaptable for Cefixime Methyl Ester)

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for cephalosporins. |

| Mobile Phase | Acetonitrile:Water (with 0.5% formic acid) (15:85 v/v) | Balances retention time and resolution. Formic acid helps in controlling pH and improving peak shape. |

| Flow Rate | 1.0 mL/min | Offers a good compromise between analysis time and separation efficiency. |

| Detection | UV at 287 nm | Corresponds to the maximum absorbance of the Cefixime chromophore, ensuring high sensitivity. globalresearchonline.net |

| Injection Volume | 20 µL | A standard volume for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 40°C) | Temperature control can improve the reproducibility of retention times. |

Other Quantitative Analytical Techniques

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with a suitable chromophore, such as Cefixime Methyl Ester. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

For the quantification of Cefixime Methyl Ester, a solution of the compound is prepared in a suitable solvent (e.g., methanol or a buffer solution), and its absorbance is measured at the wavelength of maximum absorbance (λmax). globalresearchonline.net The λmax for Cefixime is typically observed around 287 nm, and a similar value is expected for its methyl ester derivative. globalresearchonline.net

The development of a spectrophotometric method involves:

Determination of λmax: Scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

Preparation of a Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbances are measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration.

Quantification of the Sample: The absorbance of the sample solution is measured, and its concentration is determined from the calibration curve.

Table 2: Validation Parameters for a UV Spectrophotometric Method for Cefixime Quantification

| Parameter | Typical Value |

|---|---|

| λmax | 287 nm globalresearchonline.net |

| Linearity Range | 1-7 µg/mL globalresearchonline.net |

| Correlation Coefficient (R²) | > 0.998 globalresearchonline.net |

| Accuracy (% Recovery) | 99.8% - 100% globalresearchonline.net |

| Precision (% RSD) | < 2% globalresearchonline.net |

Electrochemical sensors offer a highly sensitive and selective platform for the detection of electroactive compounds. For the trace analysis of Cefixime and its derivatives, advanced electrochemical sensors have been developed. These sensors typically involve the modification of an electrode surface to enhance its sensitivity and selectivity towards the target analyte.

One such approach involves the development of a sensor using a glassy carbon electrode modified with gold nanowires and expanded graphene oxide, followed by electropolymerization of a molecularly imprinted polymer layer. nih.gov The molecular imprinting creates specific recognition sites for the Cefixime molecule, leading to a highly selective sensor. While this has been developed for Cefixime, the principle can be adapted for Cefixime Methyl Ester.

The analytical performance of such a sensor is characterized by:

Linear Range: The concentration range over which the sensor response is directly proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

For a Cefixime sensor, a linear range of 20.0–950.0 nM and a limit of detection of 7.1 nM have been reported, demonstrating the high sensitivity of this technique. nih.gov

Challenges in Analytical Quantification and Solutions

The accurate analytical quantification of Cefixime Methyl Ester is not without its challenges. These challenges primarily stem from the potential for degradation and the presence of structurally similar impurities.

Challenges:

Degradation: Cefixime Methyl Ester, like other β-lactam compounds, is susceptible to degradation under various conditions such as heat, light, and extremes of pH. This can lead to the formation of degradation products that may interfere with the quantification of the parent compound.

Impurity Profiling: The synthesis of Cefixime Methyl Ester can result in the formation of various process-related impurities and isomers. These impurities may have similar chromatographic and spectroscopic properties, making their separation and quantification challenging.

Matrix Effects: When analyzing samples from reaction mixtures or biological matrices, other components in the matrix can interfere with the analytical signal, leading to inaccurate results.

Solutions:

Stability-Indicating Methods: The development of stability-indicating analytical methods, particularly HPLC, is crucial. These methods are designed to separate the analyte from its degradation products, allowing for the accurate quantification of the analyte in the presence of its degradants.

High-Resolution Techniques: The use of high-resolution chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), can provide improved separation of closely related impurities.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for the identification and quantification of impurities. MS detection offers high selectivity and can help in the structural elucidation of unknown degradation products. nih.gov

Method Validation: Rigorous validation of analytical methods according to ICH guidelines is essential to ensure their accuracy, precision, linearity, and robustness. semanticscholar.org This includes specificity studies to demonstrate that the method is not affected by impurities or matrix components.

Chemical Stability and Degradation Pathways of Cefixime Methyl Ester

Investigation of Degradation Under Controlled Chemical Stress Conditions

Understanding the degradation of Cefixime (B193813) Methyl Ester under stress is crucial for defining its handling and processing parameters. This involves subjecting the compound to various conditions to identify its vulnerabilities.

The stability of Cefixime Methyl Ester is highly dependent on pH, with its primary route of degradation being hydrolysis of the methyl ester group to form Cefixime. This reaction is intentionally leveraged in synthesis under controlled alkaline conditions.

Alkaline Hydrolysis : The hydrolysis of Cefixime Methyl Ester is deliberately carried out using alkali metal hydroxides, such as sodium hydroxide (B78521). evitachem.com This process is typically performed at low temperatures, between 0°C and 8°C, to selectively cleave the ester bond without promoting the degradation of the heat-sensitive β-lactam ring. evitachem.com European patent EP1828206B1 describes a method where hydrolysis is conducted at 0-5°C while maintaining a pH of 5.0-6.0, which is followed by acidification. This controlled hydrolysis is a critical step in converting the ester intermediate into the active drug, Cefixime. evitachem.com

Stability of the Hydrolysis Product (Cefixime) : Once the ester is hydrolyzed, the resulting Cefixime molecule exhibits a characteristic U-shaped pH-rate profile. researchgate.netdntb.gov.ua Studies on Cefixime show that its degradation is slowest in the pH range of 4 to 7. nih.gov The degradation rate increases in more acidic (pH < 4) or, more significantly, in alkaline (pH > 7) conditions. nih.gov This indicates that while alkaline conditions are used to drive the initial hydrolysis of the ester, prolonged exposure or uncontrolled pH can lead to the degradation of the desired Cefixime product.

Cefixime Methyl Ester, like other β-lactam compounds, is susceptible to degradation from heat and light.

Thermal Stability : The compound shows fair stability at moderately elevated temperatures. One study indicated that Cefixime Methyl Ester experiences less than 0.2% degradation after being stored for one month at 40°C. evitachem.com However, as a cephalosporin (B10832234), it is generally sensitive to high temperatures, which can lead to decomposition. fishersci.com The temperature during the synthesis and work-up stages is critical; for instance, processing at temperatures below 50°C during purification can result in a final Cefixime product with lower purity and poor solubility. epo.org The degradation of its hydrolysis product, Cefixime, is markedly accelerated with elevated temperatures. researchgate.netijamtes.org

Photochemical Stability : Direct studies on the photochemical degradation of Cefixime Methyl Ester are limited, but safety data sheets explicitly recommend avoiding direct sunlight during storage. cymitquimica.com The degradation of its main hydrolysis product, Cefixime Trihydrate, has been investigated more thoroughly. Studies show that Cefixime Trihydrate degrades when exposed to both sunlight and UV light (at 254 nm), with degradation being more significant in aqueous solutions than in the solid state. researchgate.netderpharmachemica.com The photocatalytic degradation of Cefixime has been demonstrated using various catalysts under UV or sunlight irradiation. nih.govresearchgate.netmdpi.com

Identification and Structural Characterization of Chemical Degradation Products

The primary product resulting from the intended degradation (hydrolysis) of Cefixime Methyl Ester is Cefixime. Subsequent degradation of Cefixime under various stress conditions leads to a number of impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are essential for their identification and characterization. nih.govnih.gov

The principal degradation pathways for the resulting Cefixime molecule involve the cleavage of the β-lactam ring. nih.govcu.edu.eg Major identified degradation products include:

A β-lactam ring-opened product and a 7-epimer , which are typically formed under basic conditions. nih.gov

Three different lactones that result from intramolecular cyclization between the 2-carboxyl and 3-vinyl groups under acidic conditions. nih.gov

An aldehyde derivative involving the 7-acyl moiety, which can form in neutral conditions. nih.gov

Pharmacopoeial impurities of Cefixime, designated as impurities A, B, C, D, and E, have been identified under thermal stress conditions, with impurities D and B being the primary thermal degradants. nih.govnih.gov

Other identified impurities include Cefixime Impurity 4 and Cefixime Impurity 5, for which chemical structures have been elucidated. alentris.orgsynzeal.com

| Impurity/Degradant | Formation Condition | Notes |

| Cefixime | Controlled alkaline hydrolysis | The intended product from Cefixime Methyl Ester. evitachem.com |

| β-Lactam Ring-Opened Product | Basic conditions | Results from the hydrolysis of the amide bond in the β-lactam ring. nih.govcu.edu.eg |

| 7-Epimer of Cefixime | Basic conditions | An isomer with a different stereochemical configuration at position 7. nih.gov |

| Lactone Derivatives | Acidic conditions | Formed by intramolecular cyclization. nih.gov |

| Cefixime Impurity B | Thermal Stress | A known impurity listed in the British Pharmacopoeia. nih.govnih.gov |

| Cefixime Impurity D | Thermal Stress | A major impurity formed upon heating. nih.govnih.gov |

Kinetic Modeling of Chemical Degradation Processes

Kinetic studies are vital for predicting the shelf-life and stability of Cefixime Methyl Ester and its subsequent products. The degradation kinetics primarily focus on Cefixime, the hydrolysis product of the ester.

Hydrolysis Kinetics : The hydrolysis of Cefixime in aqueous solutions follows pseudo-first-order kinetics. nih.gov The pH-rate profile is U-shaped, indicating that the degradation rate is at a minimum between pH 4 and 7 and increases at lower and higher pH values. researchgate.netdntb.gov.ua The rate of degradation is also temperature-dependent, increasing as the temperature rises. researchgate.net While direct kinetic modeling for Cefixime Methyl Ester hydrolysis is not widely published, studies on other methyl esters show that cyclodextrins can retard the rate of hydrolysis, suggesting potential stabilization strategies. researchgate.netjst.go.jp

Photodegradation Kinetics : The photocatalytic degradation of Cefixime has been found to follow first-order kinetics, often described by the Langmuir-Hinshelwood model. mdpi.com The rate is influenced by factors such as the initial concentration of the drug, pH, and the dose of the photocatalyst. nih.govmdpi.com

Strategies for Enhancing Chemical Stability in Synthesis, Purification, and Storage

To ensure the quality and yield of the final Cefixime product, several strategies are employed to stabilize the Cefixime Methyl Ester intermediate and manage its conversion.

Synthesis :

Temperature Control : Maintaining low temperatures (e.g., 5-10°C) during the amidation reaction is critical to prevent the decomposition of the product. fishersci.com Similarly, the subsequent hydrolysis step is performed at 0-8°C to control the reaction rate and preserve the integrity of the β-lactam ring. evitachem.com

Use of Stabilizing Agents : The addition of an aqueous solution containing sulfite (B76179) ions during synthesis has been shown to protect the Cefixime Methyl Ester intermediate from being decomposed by alkali. This protective effect can persist through subsequent hydrolysis and pH adjustment steps.

Solvent Choice : Using butyl acetate (B1210297) instead of ethyl acetate as a solvent during extraction and hydrolysis has been reported to improve solvent recovery.

Purification :

Controlled Processing : The purification process for Cefixime from the ester involves careful acidification, treatment with activated carbon for decolorization, and precipitation. epo.org The temperature at which these steps are performed significantly impacts the purity and quality of the final product. epo.org

One-Pot Synthesis : Employing a "one-pot" method where the acylation reaction to form the ester is immediately followed by hydrolysis in the same vessel can reduce the number of handling and purification steps. This minimizes the loss of the intermediate and the formation of impurities.

Storage :

Recommended Conditions : Cefixime Methyl Ester should be stored in suitable, closed containers. cymitquimica.com

Conditions to Avoid : To prevent degradation, the compound must be protected from heat, sparks, open flames, direct sunlight, and extreme temperatures. It should also be kept away from oxidizing agents. cymitquimica.com

Theoretical and Computational Chemistry Applied to Cefixime Methyl Ester

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules like Cefixime (B193813) Methyl Ester. scirp.orgscirp.org The B3LYP functional combined with the 6-31G(d,p) basis set is a commonly employed method for these calculations, providing a reliable balance between accuracy and computational cost. scirp.orgscirp.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its tendency to donate electrons, whereas the energy of the LUMO (E_LUMO) relates to its electron affinity and ability to accept electrons. scirp.org

The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. scirp.org A small energy gap signifies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability. nih.gov For Cefixime, the parent molecule, the HOMO density is primarily located around the five-membered thiazole (B1198619) ring containing sulfur and nitrogen heteroatoms, indicating this region is prone to electrophilic attack. scirp.orgresearchgate.net The LUMO density is more diffuse, spread across a larger portion of the molecule. scirp.orgresearchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| E_HOMO | -5.8680 | Electron-donating ability |

| E_LUMO | -2.0510 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.8170 | Chemical reactivity and stability |

Data sourced from a DFT study on Cefixime using the B3LYP/6-31G(d,p) method. scirp.org

Molecular Electrostatic Potential (MESP) analysis is a vital tool for understanding the charge distribution within a molecule and predicting its interaction with other chemical species. chemrxiv.org The MESP map illustrates the electrostatic potential on the electron isodensity surface, highlighting electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, colored blue). chemrxiv.org These regions are crucial for identifying sites for noncovalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding. chemrxiv.org

For a molecule like Cefixime Methyl Ester, the electron-rich negative potential would be concentrated around the oxygen atoms of the carboxylate and β-lactam carbonyl groups, as well as the nitrogen atoms. These sites are susceptible to electrophilic attack and are primary points for hydrogen bond acceptance. Electron-deficient positive regions would be found around the hydrogen atoms of the amine and amide groups, making them key hydrogen bond donors. Mulliken population analysis is another method used to quantify the charge on each atom, providing further insight into local reactivity. researchgate.net

Electronegativity (χ) measures the ability of a molecule to attract electrons. scirp.org

Global Hardness (η) quantifies the resistance to change in its electron distribution; hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.orgnih.gov

Global Softness (S) is the reciprocal of hardness and describes the molecule's polarizability and reactivity. scirp.org

Electrophilicity Index (ω) measures the propensity of a species to accept electrons, indicating its energy lowering upon maximal electron acceptance from the environment. scirp.org A high value describes a good electrophile. scirp.org

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 5.8680 eV |

| Electron Affinity (A) | -E_LUMO | 2.0510 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.9595 eV |

| Global Hardness (η) | (I - A) / 2 | 1.9085 eV |

| Global Softness (S) | 1 / (2η) | 0.5240 (eV)⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 4.1073 eV |

Data sourced from a DFT study on Cefixime. scirp.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comnih.gov For Cefixime Methyl Ester, MD simulations are invaluable for analyzing its conformational flexibility, stability, and interactions within a biological environment, such as the binding pocket of an enzyme. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule's conformation evolves. nih.gov

Studies on Cefixime have utilized MD simulations to validate docking results and examine the stability of the ligand-protein complex. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. nih.gov A stable RMSD value over the simulation time suggests that the molecule has reached an equilibrium conformation within its environment. tandfonline.comnih.gov RMSF analysis highlights the flexibility of different parts of the molecule, with higher values indicating greater movement. tandfonline.comnih.gov Such simulations have been crucial in confirming stable binding modes of Cefixime to target proteins like Glycogen Synthase Kinase 3β (GSK3β) and β-lactamase, often revealing key interactions like hydrogen bonds and salt bridges that stabilize the complex. nih.govplos.org

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms at the molecular level. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them. For Cefixime Methyl Ester, a key reaction of interest is the hydrolysis of the β-lactam ring, which is the basis of its inactivation and the mechanism of its antibacterial action via acylation of penicillin-binding proteins.

Theoretical studies can calculate the activation energy (the energy barrier from reactant to transition state), which determines the reaction rate. By modeling the reaction pathway, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes. For instance, theoretical calculations on cephalosporins have been used to correlate the electronic structure of the β-lactam ring with its susceptibility to nucleophilic attack and subsequent hydrolysis. doi.org While specific studies on Cefixime Methyl Ester's reaction mechanisms are not prominent, the established methodologies are fully applicable to investigate its degradation pathways or its covalent interaction with target enzymes. nih.govplos.org

Structure-Reactivity Relationships Derived from Computational Data

By integrating the results from quantum chemical calculations and molecular dynamics, a comprehensive structure-reactivity relationship for Cefixime Methyl Ester can be established. Computational data provides a direct link between the molecule's three-dimensional structure and its chemical behavior.

The analysis of frontier orbitals (HOMO-LUMO) and MESP maps directly identifies the most probable sites for chemical reactions. scirp.orgchemrxiv.org For example, the localization of the HOMO on the thiazole ring suggests that this moiety plays a significant role in the molecule's reactivity and potential interactions. scirp.orgresearchgate.net The low value of the HOMO-LUMO energy gap (ΔE) is quantitatively linked to higher chemical reactivity. scirp.orgnih.gov

Role of Cefixime Methyl Ester As a Strategic Intermediate in Organic Synthesis

Facilitating the Synthesis of Third-Generation Cephalosporin (B10832234) Antibiotics

Cefixime (B193813) Methyl Ester is a central precursor in the synthetic pathway of Cefixime, a widely used third-generation cephalosporin antibiotic. evitachem.comchemicalbook.com The synthesis primarily involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), the core nucleus of Cefixime, with an activated side chain. researchgate.net This reaction, often utilizing an active ester like 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercapto benzothiazole (B30560) ester (MICA ester), results in the formation of Cefixime Methyl Ester. researchgate.net

The key final step in the synthesis of the active drug is the hydrolysis of the methyl ester group. evitachem.comscribd.com This is typically achieved under basic conditions, for instance, using sodium hydroxide (B78521), which selectively cleaves the ester without compromising the sensitive β-lactam ring essential for the antibiotic's activity. researchgate.netscribd.com The resulting product is then acidified to precipitate and crystallize Cefixime, often as a trihydrate. google.com This two-step approach—formation of the stable ester intermediate followed by hydrolysis—is a cornerstone of modern Cefixime synthesis. researchgate.net The entire process can be summarized in the following reaction sequence:

Amidation: 7-AVCA reacts with an activated side chain (e.g., MICA ester) to form Cefixime Methyl Ester. researchgate.netgoogle.com

Hydrolysis: The methyl ester group of Cefixime Methyl Ester is hydrolyzed to yield the final active Cefixime molecule. researchgate.netscribd.com

This strategic use of an ester intermediate is fundamental to producing Cefixime, an antibiotic valued for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. indexcopernicus.com

Design and Development of Novel Cephalosporin Analogues through Synthetic Modifications

The chemical structure of Cefixime Methyl Ester provides a versatile platform for the design and synthesis of new cephalosporin analogues. By modifying its core components, researchers can explore new derivatives with potentially enhanced properties, such as an expanded antibacterial spectrum or improved stability against bacterial resistance mechanisms. nih.gov

A prominent example of this approach is the development of Cefdinir, another important oral cephalosporin. Research efforts aimed at discovering a new oral cephem with better activity against Gram-positive bacteria, an area where Cefixime is only moderately active, led to the exploration of different functional groups on the 7-position side chain. nih.gov This line of inquiry, which built upon the foundational structure-activity relationships established during Cefixime's development, resulted in the synthesis of Cefdinir, which features a hydroxyimino group instead of the carboxymethoxyimino group precursor found in Cefixime. nih.gov

Furthermore, the ester group itself can be a point of modification. The synthesis of different ester variants, such as Cefixime Ethyl Ester, demonstrates the potential for creating a library of related compounds. google.com These synthetic modifications allow researchers to fine-tune the molecule's properties, which is a key strategy in the ongoing effort to develop new and more effective antibiotics to combat evolving bacterial resistance. evitachem.com

Contribution to Chemical Process Efficiency in Pharmaceutical Bulk Drug Manufacturing

The use of Cefixime Methyl Ester as an intermediate significantly enhances the efficiency and sustainability of bulk Cefixime manufacturing. researchgate.net Its formation and subsequent conversion offer several process advantages over a direct, single-step synthesis.

One major benefit is the simplification of purification. The ester intermediate is a stable, crystalline solid that can be easily isolated and purified, which helps in removing impurities before the final hydrolysis step. google.com An improved process involves extracting the aqueous phase with propyl acetate (B1210297) to effectively remove byproducts like benzothiazolyl thioester and excess active esters, leading to a higher quality final product. google.com

Several studies have highlighted significant improvements in process metrics. For instance, one improved method reports a total yield of 83% and a final purity of 99.6%. google.com Another process, which avoids the need to dry the Cefixime Methyl Ester intermediate before hydrolysis, achieves a total yield of over 90% with a purity of 99.5%. researchgate.net This simplification reduces energy consumption and processing time. researchgate.net The use of alternative activating agents like triethanolamine (B1662121) instead of triethylamine (B128534) has also been shown to shorten reaction times while maintaining high purity (97%) and achieving a total yield of 66%. indexcopernicus.com

Moreover, advancements in the synthesis of Cefixime Methyl Ester have focused on creating more environmentally friendly processes. By replacing solvents like methylene (B1212753) dichloride and tetrahydrofuran (B95107) with more easily recoverable options such as alcohols, ketones, or esters, manufacturers can reduce production costs and minimize the environmental impact of waste liquid. google.com This strategic use of Cefixime Methyl Ester not only ensures high product quality but also aligns with the principles of green chemistry in pharmaceutical production. researchgate.netgoogle.com

Interactive Data Table: Comparison of Cefixime Synthesis Processes via Cefixime Methyl Ester

| Parameter | Process A (Triethanolamine) indexcopernicus.com | Process B (Undried Intermediate) researchgate.net | Process C (Improved Purification) google.com |

| Total Yield | 66% | >90% | 83% |

| Final Purity (HPLC) | 97% | 99.5% | 99.6% |

| Reaction Time | 1.5 hours | Not specified | Not specified |

| Key Feature | Use of triethanolamine as an activator | Intermediate hydrolyzed without drying | Byproduct removal with propyl acetate extraction |

Future Directions and Emerging Research Avenues in Cefixime Methyl Ester Chemistry

Development of Advanced Green Chemistry Methodologies for Synthesis

The synthesis of Cefixime (B193813) and its intermediates has traditionally involved methods with significant environmental drawbacks, such as the use of hazardous solvents and reagents. indexcopernicus.comgoogle.com Modern research is actively pursuing "green" alternatives to mitigate these issues, focusing on solvent replacement, biocatalysis, and energy-efficient processes.

A significant green chemistry approach involves replacing conventional solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) with more environmentally benign options. google.com One improved method utilizes a system of ethyl acetate (B1210297) and the active methyl ester itself, which enhances solvent recovery and reduces waste. Another strategy involves the use of alternative activating agents; for instance, replacing triethylamine (B128534) with triethanolamine (B1662121) has been shown to shorten reaction times and reduce the toxicity associated with waste solvents. indexcopernicus.com Research has also demonstrated that using butyl acetate instead of ethyl acetate can solve the problem of low solvent recovery. google.com The ultimate goal of solvent-free or "neat" reactions, where reagents are mixed without a solvent medium, represents a major objective in green pharmaceutical synthesis. jddhs.commdpi.com

Biocatalysis, the use of enzymes or whole microorganisms to drive chemical reactions, offers a highly specific and eco-friendly route for synthesis. jddhs.commdpi.com In the context of cephalosporins, enzymes like penicillin acylase are being engineered through site-directed mutagenesis to create more efficient and stable biocatalysts for large-scale synthesis. nih.gov For example, a mutant penicillin acylase from Escherichia coli demonstrated a very high ratio between the desired synthesis reaction and undesired hydrolysis side-reactions, preventing the breakdown of the antibiotic product. nih.gov Similarly, computational studies are being used to engineer enzymes like Deacetoxycephalosporin C synthase (DAOCS) to work more efficiently with alternative substrates, paving the way for greener biocatalytic production of cephalosporin (B10832234) core structures. digitellinc.com The use of acylase can also completely avoid organic solvents in certain reaction steps, and the enzyme can be reused, further reducing costs and environmental impact. google.com

Energy-efficient techniques such as microwave-assisted synthesis and continuous flow processing are also being explored. jddhs.commdpi.com Continuous flow reactors, in particular, offer better heat dissipation for exothermic reactions, allowing for processes to be run at higher temperatures safely, which can reduce energy demand compared to traditional batch processing. acs.org

Table 1: Comparison of Traditional vs. Green Synthesis Parameters for Cephalosporin Intermediates

| Parameter | Traditional Method | Advanced Green Chemistry Method | Citation(s) |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF), Dichloromethane | Ethyl Acetate, Butyl Acetate, Alcohols, Ketones, Water | google.comgoogle.com |

| Catalyst/Reagent | Triethylamine, Phosphorus Pentachloride | Triethanolamine, Biocatalysts (e.g., Penicillin Acylase) | indexcopernicus.comgoogle.comnih.gov |

| By-products | Toxic phosphates, Mercaptobenzothiazole | Recoverable Mercaptobenzothiazole, Less toxic phosphates | google.comgoogle.com |

| Process Type | Batch Processing | Continuous Flow Processing, Microwave-Assisted | mdpi.comacs.org |

| Environmental Impact | High solvent consumption, toxic waste | Improved solvent recovery, reduced toxicity, reusable catalysts | indexcopernicus.comgoogle.com |

Integration of Advanced Spectroscopic and Analytical Techniques for In-Process Control

To ensure high purity and yield, particularly in complex multi-step syntheses, the integration of advanced analytical techniques for real-time, in-process control is crucial. These Process Analytical Technology (PAT) tools move beyond simple end-product testing to continuous monitoring and optimization of the reaction as it occurs.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cephalosporins and their intermediates like Cefixime Methyl Ester. nih.govresearchgate.net It is widely used for purity assessment, quantifying impurities, and monitoring the progress of the hydrolysis of the methyl ester. indexcopernicus.com For instance, a typical HPLC method might use a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer to resolve the compound and its related substances. Green HPLC methods are also being developed, which focus on replacing toxic organic solvents with more sustainable alternatives like water or ionic liquids. jddhs.com

Spectroscopic methods are also vital. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation and characterization of the synthesized compounds. researchgate.net Raman spectroscopy has also been applied for the quantitative analysis of solid dosage forms, confirming the presence of the drug and its structure. researchgate.net For in-process applications, spectrophotometric methods offer a convenient, rapid, and low-cost option for routine analysis. sciepub.com This can involve direct measurement at specific wavelengths or derivatization reactions that produce a colored product, which can be easily quantified. nih.govsemanticscholar.org